molecular formula C6H12O6 B1681917 L-(-)-Sorbose CAS No. 87-79-6

L-(-)-Sorbose

Cat. No.: B1681917
CAS No.: 87-79-6
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-OTWZMJIISA-N
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Description

Overview and Significance of L-(-)-Sorbose as a Chemical Compound

This compound, also known as L-xylo-2-hexulose, is a six-carbon monosaccharide characterized by the presence of five hydroxyl groups and one ketone group ontosight.ai. It is a ketohexose, structurally isomeric with D-fructose ontosight.aiontosight.ai. This compound is naturally found in small quantities, notably in the berries of the mountain ash tree (Sorbus aucuparia), from which its name is derived ontosight.ai. As a white crystalline solid, this compound exhibits high solubility in water ontosight.aichemicalbook.com.

Table 1: Key Chemical and Physical Properties of this compound

PropertyValueSource
Chemical FormulaC₆H₁₂O₆ ontosight.aichemicalbook.com
Molecular Weight180.16 g/mol chemicalbook.comchemimpex.com
Physical StateWhite crystalline solid ontosight.aichemicalbook.com
Melting Point163-165 °C chemicalbook.comnih.gov
Solubility in WaterHighly soluble (3.60x10⁵ mg/L at 17 °C) ontosight.ainih.gov
Optical Rotation (α)-43° (C=5% in H₂O) chemicalbook.comnih.gov
PubChem CID1101, 6904 chemimpex.comnih.gov
CAS Number87-79-6 chemimpex.comsigmaaldrich.com

The recognition of this compound gained significant traction with its pivotal role in the industrial synthesis of L-ascorbic acid (Vitamin C). The most prominent historical method, the Reichstein process, developed by Polish-Swiss chemist Tadeus Reichstein in 1933, utilizes this compound as a crucial intermediate chemistryviews.orgiupac.org. This process involves the bacterial fermentation of D-sorbitol to this compound as an initial step, highlighting the compound's early industrial significance chemistryviews.orgiupac.org. Its initial characterization involved determining its elemental composition, functional groups, and stereochemical configuration, establishing it as a specific ketohexose with distinct properties ontosight.aichemicalbook.com.

In carbohydrate chemistry, this compound serves as a valuable model for studying ketohexose reactions and transformations due to its unique structural features, including its five hydroxyl groups and one ketone group ontosight.ai. Biochemically, this compound functions as an intermediate in various metabolic pathways ontosight.aichemimpex.com. Research indicates its involvement in sugar metabolism, contributing to a deeper understanding of how different organisms process carbohydrates ontosight.aichemimpex.com. For instance, in certain bacteria like Klebsiella pneumoniae, this compound is catabolized through phosphorylation to L-sorbose-1-phosphate, which is subsequently converted to D-fructose-1-phosphate, ultimately entering the glycolytic pathway ontosight.ai. Similarly, in yeasts, this compound can be converted to D-fructose before entering glycolysis ontosight.ai. This catabolic process is vital for microorganisms that utilize this compound as a carbon source for energy production or as building blocks for other biochemical pathways ontosight.ai. Furthermore, this compound is employed in carbohydrate chemistry studies to investigate sugar metabolism and the synthesis of complex carbohydrates chemimpex.com. Its unique properties also make it a subject of interest in biochemical research as a substrate or intermediate for enzymatic reactions ontosight.aichemimpex.com.

This compound is a critical precursor in various industrial and biotechnological syntheses. Its most significant application is as a key intermediate in the commercial production of L-ascorbic acid (Vitamin C), primarily through the multi-step Reichstein process ontosight.aichemicalbook.comchemimpex.comsigmaaldrich.comchemistryviews.orgiupac.orgresearchgate.netscbt.comselleckchem.com. The industrial production of this compound itself often relies on the biotransformation of D-sorbitol, typically using bacteria such as Gluconobacter oxydans or Acetobacter species chemistryviews.orgd-nb.inforesearchgate.net.

Beyond vitamin C synthesis, this compound serves as a precursor for other valuable compounds, such as the glycosidase inhibitor 1-deoxygalactonojirimycin nih.gov. In biotechnology, it acts as a carbon source in microbial fermentation processes for the production of various bioproducts, including biofuels and enzymes ontosight.aichemimpex.comontosight.ainih.gov. Its unique properties also lend it to applications in the food industry as a low-calorie sweetener and flavor enhancer chemimpex.comnih.govontosight.aisigmaaldrich.com, and in the cosmetics industry for its moisturizing properties in skincare products chemimpex.com.

Role of this compound in Broader Carbohydrate Chemistry and Biochemistry

Current Research Trends and Future Directions for this compound Studies

Current research on this compound focuses on enhancing the efficiency of its production and exploring novel biological activities. A significant trend involves the systematic engineering of microorganisms, particularly Gluconobacter oxydans strains, to improve this compound yield from D-sorbitol d-nb.inforesearchgate.netnih.govresearchgate.net. This includes strategies such as enhancing the mRNA abundance of sorbitol dehydrogenase and implementing gene knockout studies to minimize the formation of undesirable by-products like D-fructose d-nb.infonih.govresearchgate.net. These efforts aim to develop more efficient and cost-effective industrial biotransformation processes d-nb.info.

Another area of active research involves exploring alternative synthesis routes. For instance, studies are investigating the direct D-glucose-to-L-(-)-Sorbose isomerization using catalysts like Ti-substituted zeolite Beta, which could offer a more direct chemical synthesis pathway researchgate.net. Furthermore, biotechnological approaches are exploring the biosynthesis of this compound and other rare sugars like L-psicose through C-C bond formation catalyzed by aldolases in engineered microbial strains such as Corynebacterium glutamicum nih.govasm.org. This involves utilizing L-glyceraldehyde and dihydroxyacetone phosphate (B84403) (DHAP) as substrates, opening avenues for producing L-sugars that are otherwise scarce in nature nih.govasm.org.

Beyond its role as an industrial precursor, emerging research highlights potential novel biological activities of this compound. Recent findings suggest that this compound may exert antitumor activity by impairing glucose metabolism in various cancer cells nih.gov. Studies indicate that this compound, as a C-3 epimer of D-fructose, is internalized via the GLUT5 transporter and phosphorylated by ketohexokinase (KHK) to produce L-sorbose-1-phosphate (S-1-P) nih.gov. This S-1-P can inactivate the glycolytic enzyme hexokinase, leading to attenuated glycolysis, impaired mitochondrial function, and the production of reactive oxygen species nih.gov. Additionally, this compound has been shown to downregulate the transcription of KHK-A, a splicing variant of KHK, thereby attenuating the antioxidant defense mechanism in cancer cells nih.gov. These findings position this compound as a potential therapeutic agent for cancer treatment nih.gov.

Further research directions include a deeper understanding of the genetics, enzymology, and regulation of this compound catabolism, which could provide valuable insights for both industrial and biomedical applications ontosight.ai. Studies on its potential as a sugar substitute, particularly concerning its effects on oral streptococci, also continue to be explored karger.com.

Properties

IUPAC Name

(3S,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-OTWZMJIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048704
Record name L-(-)-Sorbose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-79-6
Record name L-(-)-Sorbose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorbose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-(-)-Sorbose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SORBOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV2001607Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Biosynthesis and Metabolic Pathways of L Sorbose

Enzymatic Production of L-(-)-Sorbose

Genetic Engineering of Microbial Strains for Enhanced this compound Production

Aldolase-Catalyzed Synthesis of this compound from Simpler Precursors

The synthesis of this compound can be achieved through aldolase-catalyzed reactions, which are highly effective in forming carbon-carbon bonds. This enzymatic approach allows for the stereoselective synthesis of polyoxygenated compounds, including rare L-sugars. nih.govasm.org

Utilization of Fructose (B13574) 1,6-Diphosphate Aldolases (FruA) and Tagatose 1,6-Diphosphate (TagA) Aldolases

Fructose 1,6-diphosphate aldolases (FruA) and tagatose 1,6-diphosphate (TagA) aldolases are key enzymes in the aldolase-catalyzed synthesis of this compound. These dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases typically utilize DHAP as a donor substrate and can accept a broad range of aldehyde acceptors. nih.govasm.orgasm.org While these aldolases are generally known for their strict stereoselectivity, certain FruA and TagA aldolases have been found to exhibit looser stereoselectivity when L-glyceraldehyde is used as a substrate. This allows for the simultaneous synthesis of this compound and L-psicose. For instance, TagA from Bacillus licheniformis (BGatY) has demonstrated high enzyme activity with L-glyceraldehyde, facilitating the production of both L-sorbose and L-psicose. nih.govasm.orgasm.orgnih.gov

"One-Pot" Reaction Systems for this compound Biosynthesis

"One-pot" reaction systems offer an efficient method for this compound biosynthesis by combining multiple enzymatic steps in a single reaction vessel. In such systems, dihydroxyacetone phosphate (DHAP) and L-glyceraldehyde can be condensed by FruA or TagA aldolases to yield L-sorbose-1-phosphate, which is then dephosphorylated by fructose-1-phosphatase (YqaB) to produce this compound. nih.govasm.orgasm.orgresearchgate.net

An example of a "one-pot" reaction system utilizing BGatY and fructose-1-phosphatase (YqaB) successfully generated 199 mg/liter of this compound (along with 378 mg/liter of L-psicose) from DHAP and L-glyceraldehyde. nih.govasm.orgasm.org

Table 1: Example Yields from "One-Pot" Reaction System nih.govasm.orgasm.org

ProductConcentration (mg/liter)
L-Psicose378
This compound199
Engineering of Host Organisms (Escherichia coli, Corynebacterium glutamicum) for this compound Production

Due to the high cost and instability of dihydroxyacetone phosphate (DHAP), microbial fermentation strategies have been developed to produce this compound from more accessible precursors like glucose and L-glyceraldehyde. nih.govasm.orgasm.org In these engineered systems, DHAP is typically obtained from glucose through the glycolytic pathway. nih.govasm.orgasm.org

Recombinant pathways based on FruA or TagA aldolases and fructose-1-phosphatase (YqaB) have been successfully constructed in host organisms such as Escherichia coli and Corynebacterium glutamicum. nih.govasm.orgasm.org Corynebacterium glutamicum, a Gram-positive bacterium with GRAS (Generally Recognized As Safe) status, has shown promising results. cas.cn

Optimization of gene expression and evaluation of different host cells have led to significant improvements in this compound production. For instance, a recombinant C. glutamicum strain, WT(pXFTY), produced 2.53 g/liter of total ketoses with a yield of 0.50 g/g L-glyceraldehyde. nih.govasm.orgasm.org Further engineering, including the deletion of the cgl0331 gene (encoding a Zn-dependent alcohol dehydrogenase) in C. glutamicum, reduced the conversion of L-glyceraldehyde to glycerol, thereby increasing the yield of target products. nih.govasm.orgasm.org Fed-batch cultures of an engineered strain, SY14(pXFTY), ultimately achieved 3.5 g/liter of this compound and 2.3 g/liter of L-psicose, with a yield of 0.61 g/g L-glyceraldehyde. nih.govasm.orgasm.orgcas.cn

Table 2: this compound Production in Engineered Corynebacterium glutamicum Strains nih.govasm.orgasm.orgcas.cn

StrainTotal Ketoses ( g/liter )This compound ( g/liter )L-Psicose ( g/liter )Yield (g/g L-glyceraldehyde)
WT(pXFTY)2.53N/AN/A0.50
SY14(pXFTY) (Fed-batch)N/A3.52.30.61

This compound Assimilation and Catabolism in Microorganisms

This compound Assimilation Pathways in Gluconobacter Strains

Gluconobacter strains are known for their ability to produce this compound from D-sorbitol, a key step in the industrial production of Vitamin C. nih.govresearchgate.net However, these strains also possess pathways for the assimilation of this compound. nih.govnih.gov During metabolic studies, it has been observed that this compound can be consumed, potentially yielding carbon dioxide via D-sorbitol. nih.gov

Role of NADPH-Dependent L-Sorbose Reductase (SR)

The NADPH-dependent L-sorbose reductase (SR) plays a crucial role in the intracellular assimilation of this compound in L-sorbose-producing Gluconobacter strains, such as Gluconobacter suboxydans IFO 3291 and Gluconobacter frateurii. nih.govnih.govkek.jprcsb.orgrhea-db.org This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family. kek.jprcsb.org

SR catalyzes the reversible oxidoreduction between this compound and D-sorbitol, exhibiting high substrate specificity for these sugars. kek.jprcsb.org Studies involving gene disruptants of SR in Gluconobacter suboxydans IFO 3291 have shown that without SR activity, the produced this compound is not assimilated, indicating its primary function as an L-sorbose-reducing enzyme in vivo. nih.govnih.govrhea-db.org

The enzyme's optimal pH for L-sorbose reduction is around 7.0, while for D-sorbitol oxidation, it is between 10.0 and 10.5. nih.gov Structural analyses of SR from Gluconobacter frateurii in complex with NADPH and L-sorbose have revealed that NADPH binds in a deep cleft of the large domain, and L-sorbose is recognized in a pocket near the NADPH-binding site. kek.jprcsb.org Specific residues, including H116, S144, Y157, K161, Cys146, Tyr153, Glu154, and Gly188, are critical for substrate recognition, specificity, and catalytic activity. kek.jprcsb.org The recognition of the C4 and C5 hydroxyl groups of L-sorbose is particularly important for the enzyme's substrate specificity. kek.jprcsb.org

Relationship to D-Sorbitol Metabolism

This compound is frequently produced from D-sorbitol through biotransformation processes, particularly by species within the Gluconobacter and Acetobacter genera. This conversion involves the removal of two hydrogen atoms from D-sorbitol to form this compound, a reaction primarily catalyzed by membrane-bound D-sorbitol dehydrogenases nih.govnih.gov. For instance, Gluconobacter oxydans is widely utilized for its ability to incompletely oxidize D-sorbitol to this compound nih.govfrontiersin.org.

Conversely, this compound can be converted back to D-sorbitol. In Gluconobacter strains, an NADPH-dependent L-sorbose reductase (SR), also termed sorbitol-sorbose oxidoreductase, is responsible for this intracellular L-sorbose assimilation, converting L-sorbose to D-sorbitol asm.org. Metabolic studies using isotopes have indicated that L-sorbose can be consumed to yield carbon dioxide, possibly via D-sorbitol asm.orgtandfonline.com.

In Lactobacillus casei, there is a documented cross-talk between the L-sorbose and D-sorbitol (D-glucitol) metabolic pathways. A gene encoding sorbitol-6-phosphate (B1195476) dehydrogenase (SorF), part of the sorbose operon (sorFABCDG), has been characterized in L. casei. Inactivation of this gene revealed another D-sorbitol-6-phosphate dehydrogenase (GutF) induced by D-sorbitol. Both sorF and gutF genes are essential for growth on L-sorbose and D-sorbitol, respectively. Biochemical and transcriptional analyses suggest that a common metabolite, likely D-sorbitol 6-phosphate, acts as an effector for the transcriptional regulator SorR and also induces gutF, despite the two pathways appearing to be regulated distinctly microbiologyresearch.org.

This compound Fermentation by Specific Microbial Species

The fermentation of this compound by various microbial species reveals diverse metabolic outcomes and enzymatic adaptations.

Lactobacillus casei and Lactic Acid Production from this compound

Lactobacillus casei is capable of fermenting this compound, leading to the production of lactic acid karger.comkarger.comnih.gov. The metabolism of L-sorbose in L. casei involves the formation of D-fructose-6-phosphate, which subsequently enters the glycolysis pathway nih.gov. The uptake of L-sorbose in L. casei occurs via an L-sorbose-specific enzyme II of the phosphotransferase system (PTS), and it may also be transported by the D-mannose PTS nih.govnih.govcsic.esresearchgate.net.

Genetic studies have identified genes encoding L-sorbose metabolism in L. casei ATCC 393 on a 6.8-kb chromosomal DNA fragment. These genes are organized into two clusters, sorRE and sorFABCDG, which are induced by L-sorbose and repressed by D-glucose nih.govnih.govresearchgate.net. The sorRE transcriptional unit shows similarity to the transcriptional regulator and L-sorbose-1-phosphate reductase from Klebsiella pneumoniae, while sorFABCDG includes genes for sorbose-specific PTS elements (SorA, SorB, SorC, SorD), L-sorbose-1-phosphate reductase (SorE), D-sorbitol-6-phosphate dehydrogenase (SorF), and D-fructose-1,6-bisphosphate aldolase (B8822740) (SorG) nih.govnih.govcsic.esresearchgate.net.

Research has demonstrated that L. casei's fermentation of L-sorbose can result in significant lactic acid production. A study comparing L. casei with Streptococcus mutans showed that the total mean concentration of lactic acid produced by L. casei from a starting concentration of 1% (w/v) L-sorbose reached approximately 0.043 mmol after 48 hours, which was slightly higher than the 0.032 mmol produced by S. mutans from sucrose (B13894) under comparable conditions karger.com.

Table 1: Lactic Acid Production by Lactobacillus casei vs. Streptococcus mutans

MicroorganismCarbon SourceLactic Acid Production (mmol, 48h)
Lactobacillus caseiL-Sorbose0.043 karger.com
Streptococcus mutansSucrose0.032 karger.com
This compound as a Carbon Source in Artificial Microbial Ecosystems

Detailed research findings focusing solely on this compound as a carbon source specifically within artificial microbial ecosystems or synthetic microbial communities were not extensively found in the provided search results.

Influence of this compound on Enzyme Synthesis in Fungi (Trichoderma reesei)

This compound has a notable influence on the growth and enzyme synthesis in the filamentous fungus Trichoderma reesei. Studies on Trichoderma reesei C-5 revealed that the addition of L-sorbose (1% w/v) to cultures grown in 1% (w/v) glucose reduced the specific growth rate by 23% and yield by 46% researchgate.netmicrobiologyresearch.org. The specific consumption rate of both L-sorbose and glucose decreased when both sugars were present researchgate.netmicrobiologyresearch.org.

Despite its inhibitory effect on growth, L-sorbose significantly enhances the activities of cellulase (B1617823) enzymes in Trichoderma reesei. The addition of 1-5% L-sorbose to glucose-grown cultures led to increased cellulase activities, with endoglucanase activity showing a sevenfold increase in the presence of 5% L-sorbose. However, no significant effect was observed on the activities of β-glucosidase, acid phosphatase, and amylase researchgate.netmicrobiologyresearch.org.

Furthermore, L-sorbose induces xylanase activity in Trichoderma reesei PC-3-7, a hypercellulolytic mutant, to a greater extent than sophorose and xylose. Northern blot analysis indicated that L-sorbose induced both xylanase I (xyn1) and xylanase II (xyn2) at the transcriptional level tandfonline.com. L-sorbose also induced α-L-arabinofuranosidase (α-AF) activity in T. reesei PC-3-7, with higher hemicellulase (B13383388) activities compared to α-sophorose, particularly for α-AF nih.gov.

Table 2: Influence of L-Sorbose on Enzyme Activities in Trichoderma reesei C-5

Enzyme TypeEffect of L-Sorbose (1-5% in 1% Glucose Culture)
Cellulase (Total)Enhanced Activities researchgate.netmicrobiologyresearch.org
EndoglucanaseIncreased sevenfold (at 5% Sorbose) researchgate.netmicrobiologyresearch.org
β-GlucosidaseNo significant effect researchgate.netmicrobiologyresearch.org
Acid PhosphataseNo significant effect researchgate.netmicrobiologyresearch.org
AmylaseNo significant effect researchgate.netmicrobiologyresearch.org
XylanaseInduced Activity tandfonline.com
α-L-ArabinofuranosidaseInduced Activity nih.gov

Isotopic Labeling Studies in this compound Metabolic Research

Isotopic labeling is a powerful technique employed in metabolic research to elucidate the pathways and transformations of this compound within biological systems cymitquimica.comscispace.comdoi.org. The presence of stable isotopes, such as carbon-13 (¹³C), allows researchers to track the fate of L-sorbose through various biochemical reactions cymitquimica.comresearchgate.netresearchgate.netelsevier.com.

For instance, L-sorbose-4-¹³C is a stable isotope-labeled form of L-sorbose, characterized by a carbon-13 isotope at the fourth carbon position. This compound is valuable in studies on carbohydrate metabolism and enzymatic reactions, providing insights into metabolic processes cymitquimica.com. Isotopic tracing experiments using ¹³C-NMR have been used to confirm the D-glucose-to-L-sorbose isomerization via an intramolecular 5,1-hydride shift process researchgate.netresearchgate.net.

Studies involving L-[U-¹⁴C]-sorbose administered orally to rats have provided insights into its metabolism and caloric utilization. In one study, the recovery of radioactivity showed 5.3% in urine, 46% in feces (exclusively as L-sorbose), and 16% as carbon dioxide, with a caloric utilization of approximately 25%. In rats previously adapted to L-sorbose in their diet, ¹⁴C recoveries were 8.9% in urine, 6.6% in feces, and 59% as carbon dioxide, with a total caloric utilization estimated at 70%. The time course of expired carbon dioxide suggested that a portion of L-sorbose was rapidly absorbed and partially metabolized, while the primary pathway involved fermentation by intestinal microflora to volatile fatty acids, which were subsequently absorbed and metabolized nih.gov.

Furthermore, L-sorbose dissimilation pathways have been investigated using isotopically labeled substrates. For example, during the fermentation of 2-keto-L-gulonic acid (2KGA) from L-[U-¹⁴C]sorbose by a mutant of Gluconobacter melanogenus, 40% of the metabolized substrate was converted to ¹⁴CO₂, mainly via the pentose (B10789219) phosphate pathway tandfonline.com. These studies are crucial for understanding the complex metabolic networks involving L-sorbose and for optimizing its biotechnological production.

Iii. Chemical Synthesis and Derivatization of L Sorbose

Advanced Synthetic Methodologies for L-(-)-Sorbose Derivatives

The development of advanced synthetic methodologies has expanded the utility of this compound as a chemical building block. These methods often focus on precise manipulation of its hydroxyl groups and carbon skeleton.

Regioselective protection and deprotection are crucial steps in the synthesis of this compound derivatives, allowing for selective functionalization of specific hydroxyl groups. For instance, the formation of allyl α-L-sorbopyranoside has been identified as a key step in certain synthetic routes, followed by regioselective introduction of protecting groups. Subsequent hydrolysis of the allyl glycoside can then furnish a fully protected acyclic L-sorbose derivative. researchgate.netnih.gov

In carbohydrate chemistry, various protecting groups are employed to achieve regioselectivity. These include cyclic protecting groups and strategies for selective protection of primary hydroxyl functions over secondary and tertiary ones. For example, germanium chloride dispersed on silica (B1680970) gel (SiO2/GeCl4) has been shown to afford selective protection of vicinal diols. mdma.ch While specific details for L-sorbose are less extensively documented compared to D-fructose, the principle remains similar, leveraging the differential reactivity of hydroxyl groups or employing specific reagents to achieve desired selectivity. tandfonline.com

This compound serves as an excellent chiral synthon due to its inherent chirality, enabling the stereocontrolled synthesis of various bioactive compounds. acs.org

This compound has been successfully utilized in the synthesis of functionalized cyclopentene (B43876) derivatives. These derivatives are structurally related to naturally occurring jatrophone (B1672808) frameworks and other bioactive compounds. A typical synthetic approach involves the formation of allyl α-L-sorbopyranoside, followed by regioselective protection of hydroxyl groups. The resulting protected acyclic L-sorbose intermediate is then transformed into an orthogonally protected polyhydroxylated cyclopentene. This cyclopentene derivative has shown cytotoxic activity against various human cancer cell lines, including HT29, LS174T, SW620, A549, and HeLa cells, highlighting its potential for further synthesis of bioactive compounds. researchgate.netnih.govresearcher.life

This compound is a significant precursor for the synthesis of iminosugars, which are known for their potent glycosidase inhibitory activities. researchgate.net These compounds have therapeutic potential in treating various diseases, including cancer, diabetes, and lysosomal storage disorders. researchgate.net

Furthermore, L-sorbose has been used in the stereoselective synthesis of (2S,3S,4R,5S)-3,4-dihydroxy-2,5-dihydroxymethyl pyrrolidine (B122466), a derivative of DMDP (2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine), which is a frequently synthesized iminosugar. nih.gov Polyhydroxylated indolizidines, another class of iminosugars and selective α-glucosidase inhibitors, have also been synthesized from L-sorbose-derived ketonitrones. nih.gov

Here is a data table summarizing some iminosugars and glycosidase inhibitors derived from this compound:

Compound ClassSpecific ExamplesKey Synthetic Steps from this compoundBiological Activity/ApplicationRelevant Citations
Iminosugars1-Deoxynojirimycin (DNJ) derivativesWittig reactions, catalytic hydrogenationInhibition of somatostatin-14 binding to hSSTRs researchgate.netrsc.orgtandfonline.com
1,6-DideoxynojirimycinPractical synthetic methodPotent glycosidase inhibitor nih.gov
(2S,3S,4R,5S)-3,4-dihydroxy-2,5-dihydroxymethyl pyrrolidine (DMDP derivative)Selective reduction of a ketoxime intermediateFrequently synthesized iminocyclitol nih.gov
Hydroxymethyl-branched polyhydroxylated indolizidinesFrom L-sorbose-derived ketonitrone, diastereoselective vinylation, ring-closing metathesisSelective α-glucosidase inhibitors nih.gov

Research has explored the condensation and dehydration reactions of this compound in eco-friendly melt systems, offering more sustainable synthetic routes. tandfonline.comtandfonline.com Low-melting mixtures, such as urea (B33335) and choline (B1196258) chloride melts, have been investigated as reaction media for the conversion of L-sorbose. tandfonline.comtandfonline.com

In choline chloride melts under acidic conditions, L-sorbose can be converted to 5-hydroxymethylfurfural (B1680220) (5-HMF), an important intermediate, albeit in moderate yields (e.g., 24% with Amberlyst 15 catalyst). tandfonline.comtandfonline.com The lower yields of 5-HMF from L-sorbose compared to D-fructose are attributed to the different configurations of the hydroxyl groups at the C-3 and C-4 atoms in L-sorbose, which can impair the dehydration reaction. tandfonline.com

Additionally, a simplified, time-saving synthesis of sorbosylurea tetraacetate has been achieved in two steps using urea melts, starting from unprotected L-sorbose. This method avoids the need for expensive reagents and inconvenient reaction conditions, representing a greener approach. tandfonline.comtandfonline.com

Synthesis of Bioactive Compounds from this compound as a Chiral Synthon

Functionalized Cyclopentene Derivatives from this compound

Synthesis of this compound Analogs and Isomers

The synthesis of this compound analogs and isomers is an active area of research, driven by the desire to explore new chemical entities with potential biological activities or improved properties.

One significant analog is 6-deoxy-L-sorbose, which can be prepared through enzymatic strategies. For example, a two-step enzymatic method involves the isomerization of L-fucose to L-fuculose catalyzed by L-fucose isomerase (FucI), followed by the epimerization of L-fuculose to 6-deoxy-L-sorbose catalyzed by D-tagatose 3-epimerase (DTE). This cascade reaction can be coupled with phosphorylation and dephosphorylation steps to produce 6-deoxy-L-sorbose in high yields (e.g., 81% yield from L-fucose). nih.gov Other enzymatic methods for 6-deoxy-L-sorbose involve the condensation of dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde using aldolase (B8822740), or using transketolase with hydroxypyruvate and 4-deoxy-L-threose. nih.gov

L-Sorbose itself can be produced from D-sorbitol through enzymatic oxidation, specifically by Gluconobacter oxydans sorbitol dehydrogenase (GoSLDH). d-nb.info However, this reaction is inhibited by the NADPH produced. Strategies to overcome this, such as coupling with NAD(P)H oxidase (LreNOX) for NADP+ regeneration, have significantly improved conversion rates of D-sorbitol to L-sorbose. d-nb.info

Furthermore, direct isomerization of D-glucose to L-sorbose has been explored using Lewis acidic Ti4+ or Zr4+ framework centers in silica-containing structures like zeolites or ordered mesoporous silica materials. google.com This approach offers an alternative to the traditional multi-step conversion of D-glucose to L-sorbose via D-sorbitol. google.com L-Sorbose can also be biosynthesized along with L-psicose from L-glyceraldehyde and dihydroxyacetone phosphate (DHAP) using aldolases in engineered Corynebacterium glutamicum strains. asm.org

Biochemical Preparation of L-Psicose from this compound

The biochemical synthesis of L-psicose, a rare sugar, often involves enzymatic approaches that can also produce this compound, highlighting their close metabolic relationship. Fructose (B13574) 1,6-diphosphate aldolases (FruA) and tagatose 1,6-diphosphate (TagA) aldolases have been identified as key enzymes capable of synthesizing both L-psicose and this compound from dihydroxyacetone-phosphate (DHAP) and L-glyceraldehyde imperial.ac.uk. Notably, TagA from Bacillus licheniformis (BGatY) exhibits high enzyme activity with L-glyceraldehyde in these reactions imperial.ac.uk.

A "one-pot" reaction system has been developed, combining BGatY with fructose-1-phosphatase (YqaB) to produce L-psicose and this compound from DHAP and L-glyceraldehyde imperial.ac.uk. Initial in vitro experiments using this system yielded 378 mg/L of L-psicose and 199 mg/L of this compound imperial.ac.uk.

To overcome the high cost and instability of DHAP, microbial fermentation strategies have been employed for the production of L-psicose and this compound imperial.ac.uk. In these strategies, engineered Corynebacterium glutamicum strains are utilized to produce these ketoses from more accessible precursors like glucose and L-glyceraldehyde, with DHAP being generated in situ via the glycolytic pathway imperial.ac.uk. Optimized fed-batch cultures of strain SY14(pXFTY) have demonstrated significant yields, producing 3.5 g/L of this compound and 2.3 g/L of L-psicose, achieving a total ketose yield of 0.61 g/g L-glyceraldehyde imperial.ac.uk.

Table 1: Biochemical Production of L-Psicose and this compound

MethodSubstratesEnzymes/StrainL-Psicose YieldThis compound YieldTotal Ketose Yield (g/g L-glyceraldehyde)Reference
One-pot in vitro reactionDHAP, L-glyceraldehydeBGatY, YqaB378 mg/L199 mg/LN/A imperial.ac.uk
Fed-batch microbial fermentationGlucose, L-glyceraldehydeEngineered C. glutamicum SY14(pXFTY)2.3 g/L3.5 g/L0.61 imperial.ac.uk

Synthesis of 1-Amino-1-deoxy-L-xylo-hexulopyranose (L-Sorbosamine)

The synthesis of 1-amino-1-deoxy-L-xylo-hexulopyranose, also known as L-Sorbosamine (L-SorNH), from this compound has been achieved through a two-step classic phenylosazone protocol. This method provides a route to a previously unknown ketosamine derivative.

The first step involves the reaction of this compound with phenylhydrazine (B124118). A solution containing 54 g (0.3 mole) of this compound in 1 L of 10% aqueous acetic acid is treated with 108 g (1 mole) of phenylhydrazine at 80 °C for 120 minutes. The resulting L-sorbose phenylosazone intermediate precipitates as an orange solid upon crystallization overnight at 8 °C. This crystalline mass is then thoroughly washed with cold water and cold 70% ethanol (B145695) until free of starting reagents, and subsequently dried in vacuo over CaCl. The intermediate is typically used in the subsequent step without further purification.

The second step involves the conversion of the L-sorbose phenylosazone intermediate to L-Sorbosamine hydrochloride. The final product, L-Sorbosamine, is purified through recrystallization in ethanol. The structure of the synthesized L-Sorbosamine (L-SorNH × HCl) has been confirmed using both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction.

In neutral aqueous solution, L-Sorbosamine exists in a tautomeric equilibrium, with the α-pyranose form being the most prevalent. The distribution of its anomeric forms in aqueous solution has been precisely determined:

Table 2: Tautomeric Equilibrium of L-Sorbosamine in Aqueous Solution

Tautomeric FormPercentage (%)Reference
α-pyranose89.3
β-pyranose3.7
α-furanose3.8
β-furanose2.4
Acyclic keto0.9

In its crystalline hydrochloride form, the α-pyranose anomer of L-Sorbosamine adopts the ²C₅ chair conformation, with bond lengths and valence angles comparable to related sorbopyranose structures.

Enzymatic and Chemo-enzymatic Approaches in this compound Synthesis

The primary industrial method for the synthesis of this compound relies on the biotransformation of D-sorbitol through bacterial oxidation. This process is a critical initial step in the large-scale production of L-ascorbic acid (Vitamin C). Microorganisms belonging to the genus Gluconobacter, particularly Gluconobacter oxydans and Gluconobacter suboxydans, are widely utilized for this highly efficient conversion.

The biotransformation involves the removal of two hydrogen atoms from D-sorbitol to yield this compound. This oxidation reaction is catalyzed by membrane-bound dehydrogenases, specifically sorbitol dehydrogenase (SLDH), located on the outer surface of the cytoplasmic membrane. The resulting this compound then accumulates in the culture medium.

Significant advancements in this compound production have been achieved through metabolic engineering of Gluconobacter oxydans strains. For instance, improving the mRNA abundance of the sldhAB gene, which encodes SLDH, has led to enhanced this compound titers. Engineered G. oxydans-sldhAB6 strains have demonstrated a maximal this compound titer of approximately 135.0 g/L within 24 hours, representing a 1.4-fold increase compared to the original strains and a 25.0% reduction in culture duration for peak production. The use of immobilized Gluconobacter oxydans cells further enhances this compound production, improving the titer by 33.7% and offering high activity and stability for large-scale industrial applications.

Beyond this industrial fermentation, chemo-enzymatic approaches also contribute to this compound synthesis. As mentioned in Section 3.2.1, fructose 1,6-diphosphate aldolases (FruA) and tagatose 1,6-diphosphate (TagA) aldolases are capable of synthesizing this compound (alongside L-psicose) from dihydroxyacetone-phosphate (DHAP) and L-glyceraldehyde imperial.ac.uk. This aldolase-catalyzed carbon-carbon bond formation presents a versatile route for the de novo synthesis of this compound from simpler precursors.

Iv. Structural and Spectroscopic Investigations of L Sorbose and Its Derivatives

Conformational Analysis of L-(-)-Sorbose in Solution and Solid State

This compound can exist in various anomeric forms, including pyranose (six-membered ring) and furanose (five-membered ring) structures, as well as an open-chain keto tautomer. The predominant conformation varies depending on the state (solution or solid).

In aqueous solutions, sugars like this compound undergo mutarotation, establishing an anomeric equilibrium between their cyclic and acyclic forms. For L-sorbosamine, a derivative of L-sorbose, studies have shown a predominant α-pyranose form in neutral aqueous solution. The anomeric equilibrium for L-sorbosamine consists primarily of 89.3% α-pyranose, with smaller proportions of β-pyranose (3.7%), α-furanose (3.8%), β-furanose (2.4%), and a minor acyclic keto tautomer (0.9%). tandfonline.comtandfonline.com Previously reported estimates for the acyclic form of L-sorbose itself in aqueous solutions did not exceed 0.3%. tandfonline.com The predominant ring conformation of L-sorbosamine in solution, indicated by vicinal proton-proton coupling constants in ¹H NMR, is the ²C₅ α-L-sorbopyranose. tandfonline.com

Here is a table summarizing the anomeric equilibrium for L-sorbosamine in aqueous solution:

Anomeric FormPercentage in Aqueous Solution
α-Pyranose89.3%
β-Pyranose3.7%
α-Furanose3.8%
β-Furanose2.4%
Acyclic Keto0.9%

The crystal structure of this compound provides insights into its solid-state conformation and intermolecular interactions, particularly hydrogen bonding. Crystalline L-sorbose exists predominantly in the α-pyranose form. glycoforum.gr.jp For instance, ethyl L-sorboside, a derivative, crystallizes as an α-pyranose with a ²C₅ conformation. iucr.org In the crystal lattice, molecules are interconnected through O—H⋯O hydrogen bonds, forming a three-dimensional network. iucr.org The unit-cell volume of ethyl α-L-sorboside is 940.63 ų, which is approximately 26.1% larger than that of L-sorbose (745.94 ų), suggesting that the addition of the hydrophobic ethoxy group weakens intermolecular interactions, leading to a decrease in density and an increase in volume. iucr.org

Crystal structures of L-sorbose reductase from Gluconobacter frateurii complexed with L-sorbose have also been determined, revealing that L-sorbose is recognized by 11 hydrogen bonds within the complex. rcsb.org

Here is a table summarizing crystal structure data for L-Sorbose and a derivative:

CompoundConformationSpace GroupUnit-Cell Volume (ų)Z (Molecules per unit cell)Hydrogen Bonding Network
α-L-Sorboseα-pyranoseP2₁/a1450.85 glycoforum.gr.jp8 glycoforum.gr.jpExtensive cdnsciencepub.com
Ethyl α-L-Sorbosideα-pyranose (²C₅)P2₁2₁2₁940.63 iucr.org4 iucr.orgO—H⋯O, 3D network iucr.org

Anomeric Equilibrium Studies in Aqueous Solution

Advanced Spectroscopic Techniques for this compound Characterization

Spectroscopic methods are indispensable for probing the molecular structure, dynamics, and interactions of this compound.

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for determining the detailed structure and conformational preferences of this compound in solution. ¹H NMR spectra provide information on proton environments and coupling constants, which are indicative of molecular conformation. For L-sorbosamine, the vicinal proton-proton coupling constant (J₃,₄ = 9.6 Hz) for the major anomer in the ¹H NMR spectrum confirms a trans-diaxial disposition of H3 and H4, supporting the ²C₅ α-L-sorbopyranose conformation in solution. tandfonline.com

¹H NMR spectra of this compound in D₂O and DMSO-d₆ solvents have been recorded, showing distinct chemical shifts for various protons. chemicalbook.comnih.gov For example, in D₂O, common ¹H NMR shifts for L-Sorbose are around 3.49-3.75 ppm. chemicalbook.comnih.gov ¹³C NMR spectroscopy provides insights into the carbon backbone. The ¹³C NMR spectrum of L-Sorbose in DMSO-d₆ shows characteristic shifts, including a signal at 97.46 ppm for the anomeric carbon. nih.gov

Here is a table of selected NMR chemical shifts for L-Sorbose:

NucleusSolventChemical Shift (ppm)
¹HD₂O3.49, 3.50, 3.60, 3.61, 3.63, 3.65, 3.66, 3.67, 3.68, 3.69, 3.70, 3.72, 3.73, 3.75 chemicalbook.comnih.gov
¹³CDMSO-d₆62.00, 64.06, 70.07, 70.73, 74.28, 97.46 nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of this compound, reflecting its functional groups and molecular structure. Studies on crystalline L-sorbose have focused on the OH stretching (3650–3100 cm⁻¹), CH stretching (3000–2800 cm⁻¹), and "fingerprint" (1600–200 cm⁻¹) regions. cdnsciencepub.comcdnsciencepub.com

In the IR spectra of L-sorbose, changes in peak positions for OH groups and C-CO bands are observed with varying temperatures, indicating intramolecular dynamics and hydrogen bonding. researchgate.net For instance, bands at 885 and 815 cm⁻¹ shift to lower wavenumbers, while the band at 3375 cm⁻¹ shifts to higher wavenumbers with increasing temperature. researchgate.net Raman spectroscopy is particularly sensitive to conformational changes in saccharides within the fingerprint (75–1600 cm⁻¹) and CH stretching (2700–3100 cm⁻¹) regions. researchgate.net Experimental Raman spectra of molten L-sorbose have been compared with theoretical calculations to identify bands originating from vibrations within various isomers. researchgate.net

Here is a table of characteristic IR and Raman bands for L-Sorbose:

Spectral RegionWavenumber (cm⁻¹)Assignment/ObservationReference
IR (OH stretching)3375Shifts to higher wavenumbers with increasing temperature researchgate.net
IR (CCO bands)885, 815Shifts to lower wavenumbers with increasing temperature researchgate.net
IR (OH stretching)3410, 3260 (broad)Room temperature, crystalline cdnsciencepub.com
Raman (OH stretching)3420, 3360, 3272, 3180At 77 K, crystalline. Assigned to O-4-H, O-1-H, O-2-H/O-5-H, O-3-H respectively. cdnsciencepub.com
Raman (Fingerprint)726, 790, 903, 876, 994, 981, 1080, 1036Characteristic bands, sensitive to conformational changes researchgate.netresearchgate.net
Raman (CH stretching)2925 (negative), 2970 (positive)ROA signal, aqueous solution cas.cz

Terahertz (THz) spectroscopy is an emerging technique for analyzing biomolecules like saccharides, whose vibrational frequencies predominantly fall within the THz range (0.1-2.0 THz). researchgate.netnih.gov Studies on L-sorbose using THz time-domain spectroscopy (THz-TDS) have shown distinctive absorption peaks in the solid state. researchgate.net Experimental results for solid L-sorbose exhibit six distinctive absorption peaks in the 0.2-2.0 THz range. researchgate.net Simulation calculations of the crystal structure of L-sorbose solid predict absorption peaks at 0.65, 1.30, 1.63, and 1.98 THz, which are largely consistent with experimental findings. researchgate.net

THz spectroscopy can also differentiate between solid and liquid states. The increased THz absorption of L-sorbose solutions is primarily attributed to dipole-molecule interactions. researchgate.net The technique is valuable for reflecting structural changes, such as those occurring during dehydration processes. researchgate.net

Here is a table of THz absorption peaks for L-Sorbose in the solid state:

StateAbsorption Peaks (THz)
Solid0.65, 1.30, 1.63, 1.98 (simulated) researchgate.net
SolidSix distinctive peaks in 0.2-2.0 THz range (experimental) researchgate.net

V. Biological and Biomedical Research Applications of L Sorbose

L-(-)-Sorbose as a Modulator of Microbial Ecosystems The interaction of this compound with the gut microbiota represents a significant area of biological and biomedical research, particularly concerning its potential to modulate microbial ecosystems and influence host metabolism. As a low-digestible carbohydrate (LDC), this compound can reach the lower gastrointestinal tract, where it interacts with the resident microbial communities.nih.govresearchgate.netoup.com

Prebiotic Potential of this compound in Promoting Butyrate-Producing Bacteria Research indicates that this compound possesses prebiotic potential, specifically in promoting the formation of butyrate (B1204436), a crucial short-chain fatty acid (SCFA), within the gut. In in vitro human fecal cultures, this compound was observed to markedly promote butyrate production.nih.govresearchgate.netoup.comThis effect is strongly associated with an increased abundance of specific butyrate-producing bacteria. Bacterial 16S rRNA gene-based analyses revealed a notable increase in bacteria closely related to the species Anaerostipes hadrus or Anaerostipes caccae, or both, during enhanced butyrate formation from this compound.nih.govresearchgate.netoup.comoup.comFurther investigations, including studies with 12 representative colonic butyrate producers, demonstrated that only A. hadrus and A. caccae exhibited augmented butyrate production when this compound was present.nih.govresearchgate.netoup.comoup.comThese findings collectively suggest that this compound acts as a prebiotic, stimulating the growth and metabolic activity of Anaerostipes spp. in the human colon.nih.govoup.comoup.com

Table 1: Prebiotic Effects of this compound on Butyrate Production and Specific Bacteria

SubstrateStudy TypeKey Metabolic EffectAssociated Bacterial Genera/SpeciesReference
This compoundIn vitro human fecal culturesMarkedly promoted butyrate formationAnaerostipes hadrus, Anaerostipes caccae nih.govresearchgate.netoup.com
This compoundIn vitro human fecal culturesPrebiotic stimulation of growth and metabolic activityAnaerostipes spp. nih.govoup.comoup.com

Influence on Gut Microbiota Metabolism this compound, as a low-digestible carbohydrate, significantly influences gut microbiota metabolism, primarily through its fermentation into short-chain fatty acids (SCFAs).nih.govresearchgate.netoup.comWhile this compound can be partially absorbed through the gastrointestinal tract, its principal metabolic pathway involves fermentation by the intestinal microflora. This fermentation process yields volatile fatty acids, which are subsequently absorbed and metabolized by the host.researchgate.net

Studies in rats using L-[U-14C]-Sorbose administered orally have provided insights into its metabolic fate. In an initial group of rats, radioactivity recovery showed 5.3% in urine, 46% in feces (exclusively as L-sorbose), and 16% as carbon dioxide. researchgate.net Interestingly, a second group of rats that had previously received this compound in their diet demonstrated altered recovery rates, with 8.9% in urine, 6.6% in feces, and 59% as carbon dioxide. researchgate.net This suggests that prior exposure to this compound may lead to an adaptation in the intestinal microflora, resulting in increased fermentation and subsequent host metabolism of the resulting SCFAs. The ability of prebiotics like this compound to selectively stimulate butyrate producers and enhance butyric acid production in batch cultures further underscores its role in modulating gut microbiota metabolism. nih.gov Butyrate, a key SCFA, is recognized for its vital roles in maintaining gut health, including regulating cell proliferation and differentiation, activating intestinal gluconeogenesis, and preserving gut barrier permeability. mdpi.com

Table 2: Metabolic Fate of L-[U-14C]-Sorbose in Rats

Study GroupRecovery in Urine (%)Recovery in Feces (as L-Sorbose) (%)Recovery as Carbon Dioxide (%)Key ImplicationReference
Initial Group5.34616Partial absorption, significant fecal excretion, and some microbial fermentation. researchgate.net
Adapted Group8.96.659Suggests adaptation of intestinal microflora leading to increased fermentation and host metabolism of fermentation products. researchgate.net

Vi. Methodological Advances in L Sorbose Research

Analytical Techniques for L-(-)-Sorbose Quantification and Monitoring

Accurate and timely analysis of this compound is essential for process control and optimization in its production. Various chromatographic and spectroscopic methods have been developed and refined for this purpose.

High-Performance Liquid Chromatography (HPLC) for Concentration DeterminationHigh-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for the precise quantification of this compound in complex matrices, particularly in fermentation broths.thaiscience.infonih.govnih.govThis method is often employed to confirm this compound production following initial screening assays such as the cysteine-carbazole reaction or Thin Layer Chromatography (TLC).thaiscience.info

In practice, HPLC systems for this compound analysis commonly involve specific column types and detection methods. For instance, a Hitachi GL-C611 column coupled with a refractive index detector has been successfully used, employing a mobile phase of 0.1 mM NaOH solution at a flow rate of 1 mL/min, with the column maintained at 60°C. nih.gov Sample preparation for HPLC typically includes centrifugation, dilution, and filtration through a 0.22 μm filter to remove particulate matter and ensure sample integrity. google.com HPLC analysis has been instrumental in confirming this compound as the primary product in the biotransformation of D-sorbitol by microorganisms like Gluconacetobacter liquefaciens, and it can effectively differentiate this compound from other structurally similar sugars such as D-fructose. The high purity of this compound, often exceeding 98.0% (sum of enantiomers), is frequently verified by HPLC analysis for biotechnological applications. sigmaaldrich.com

Thin Layer Chromatography (TLC) for Sorbose DetectionThin Layer Chromatography (TLC) serves as a qualitative or semi-quantitative method for the detection and confirmation of this compound. It is a rapid and cost-effective technique, often used in preliminary screening stages.thaiscience.info

TLC commonly utilizes silica (B1680970) gel 60 F254 plates. A frequently reported solvent system for the chromatographic development of this compound is phenol-water (4:1). this compound can be identified by its characteristic retention factor (Rf) value. For example, in one study, D-fructose and this compound exhibited Rf values of 0.40 and 0.37, respectively, allowing for their differentiation. Alternatively, TLC can be performed on cellulose (B213188) layer plates, such as Cellulose MN 300 G, which are typically activated at 110°C before use. jocpr.comijcrr.comsapub.org Standard samples of this compound and other sugars are spotted alongside the test samples for comparative analysis. jocpr.comijcrr.comsapub.org Another effective solvent system for sugar analysis by TLC is n-butanol-acetone-pyridine-water (10:10:5:5, v/v/v/v). jocpr.comsapub.org Beyond this compound, TLC has also been applied to detect other related compounds, such as 2-keto-L-gulonic acid (2KGA), in resting-cell reactions. academicjournals.org

Spectrophotometric Assays (e.g., Cysteine-Carbazole Reaction)Spectrophotometric assays, particularly the cysteine-carbazole reaction, offer a rapid and straightforward approach for detecting and quantifying ketoses, including this compound. This method is based on the development of a purplish color in the presence of ketoses, the intensity of which is proportional to the sugar concentration.thaiscience.info

The principle involves a sequential reaction: a sample is treated with cysteine solution, followed by sulfuric acid, and then carbazole (B46965) solution. The absorbance of the resulting colored product is typically measured at 540 nm. tandfonline.comgoogle.com A standard curve generated from known concentrations of ketoses allows for the estimation of the sugar quantity in unknown samples. This assay has been used to determine the amount of ketose generated from enzyme reactions, such as L-ribulose from L-ribose isomerization. google.com While advantageous for its simplicity and speed, the cysteine-carbazole method has been noted for potential issues with time dependency and reproducibility, which may necessitate experienced operators for consistent results. tandfonline.com It is often utilized as an initial screening tool, with more precise methods like HPLC or TLC used for confirmation. Another spectrophotometric method, the anthrone (B1665570) colorimetric method, is also employed for offline measurement of this compound concentration. mdpi.com

Mid-Infrared Spectroscopy (MIRS) for Real-Time MonitoringMid-Infrared Spectroscopy (MIRS) has emerged as a promising technique for real-time, in-line monitoring of this compound and other analytes in bioprocesses. Its ability to simultaneously detect and predict concentrations makes it valuable for dynamic fermentation environments.researchgate.netresearchgate.net

MIRS, particularly when coupled with Attenuated Total Reflectance Fourier Transform Mid-Infrared (ATR-FTIR) spectroscopy, has been successfully applied to monitor the biotransformation of D-sorbitol to this compound by Gluconobacter suboxydans. Quantitative models developed using MIRS data have demonstrated high accuracy, yielding low prediction error values (e.g., standard errors of prediction of 3.29% for D-sorbitol and 3.3% for this compound, with a correlation coefficient close to 1). researchgate.net This real-time capability offers significant advantages over traditional, time-consuming offline methods like paper chromatography or the more expensive HPLC, which can delay critical process adjustments. researchgate.net The use of ATR Fiber Probes in MIRS further enhances its utility for in-line process analysis, contributing to improved product quality and operational efficiency in biotechnological processes. artphotonics.commdpi.com

Advanced Fermentation Technologies for this compound Production

The industrial production of this compound relies heavily on microbial oxidation of D-sorbitol, primarily using bacterial strains such as Gluconobacter oxydans (also known as Acetobacter suboxydans). pnu.ac.irfkit.hramrita.edu Advanced fermentation technologies, particularly bioreactor-based systems, coupled with various optimization strategies, are crucial for maximizing this compound yield and productivity.

Bioreactor Fermentation and Optimization StrategiesBioreactors, ranging from laboratory-scale (e.g., 2.5 L or 5 L) to industrial-scale vessels, are the standard platforms for this compound synthesis.pnu.ac.irnih.govfrontiersin.orgresearchgate.netA significant challenge in this compound production is the inhibition caused by high concentrations of both the substrate (D-sorbitol) and the product (this compound). Initial D-sorbitol concentrations exceeding 200 g/L or 500 kg/m ³ have been shown to severely inhibit fermentation.fkit.hramrita.edusbmu.ac.irnih.govfrontiersin.org

To overcome these limitations, fed-batch fermentation is a widely adopted strategy. This mode of operation involves the controlled addition of concentrated D-sorbitol and other essential nutrients to the bioreactor as the fermentation progresses, thereby maintaining substrate concentrations below inhibitory levels while ensuring a continuous supply for the actively growing microbial culture. mdpi.comfkit.hrnih.govfrontiersin.org

Strain Engineering plays a pivotal role in enhancing this compound production. Adaptive evolution, often facilitated by microbial microdroplet culture (MMC) systems, can significantly improve the D-sorbitol tolerance and this compound productivity of G. oxydans strains. For example, an evolved strain, G. oxydans MMC10, demonstrated a remarkable improvement, completely converting 80 g/L D-sorbitol to this compound in 25 hours with a productivity of 3.20 g/(Lh), compared to 60 hours and 1.33 g/(Lh) for its parental strain, G. oxydans WSH-004. nih.govfrontiersin.org Furthermore, systematic engineering of dehydrogenases and the overexpression of genes like vhb (encoding Vitreoscilla hemoglobin) in G. oxydans have been shown to substantially boost this compound titers. One engineered strain achieved a high titer of 298.61 g/L this compound in a 5-L bioreactor using a 300 g/L D-sorbitol medium. nih.gov

Process Parameter Optimization is also crucial for maximizing this compound yield. Key parameters include:

Temperature and pH : These factors directly influence the activity of sorbitol dehydrogenase, the enzyme responsible for the conversion of D-sorbitol to this compound. pnu.ac.ir

Substrate and Nutrient Concentrations : Optimizing the quantities of D-sorbitol and yeast extract, along with the inoculum/substrate ratio, can lead to significant improvements in this compound concentration. A study in a 400-mL bioreactor achieved a maximum this compound concentration of 42.26 g/L with optimized levels of 153.42 g/L D-sorbitol, 12.64 g/L yeast extract, and a 9.88% inoculum/substrate ratio. researchgate.net Increasing the inoculum/substrate ratio can enhance this compound concentration by increasing the G. oxydans population. However, while increasing D-sorbitol initially boosts this compound production, excessively high concentrations can lead to inhibitory effects due to increased osmotic pressure in the fermentation medium.

Oxygen Transfer : The addition of oxygen carriers, such as oleic acid (e.g., at 4% v/v), can improve oxygen transfer within the bioreactor, thereby promoting efficient this compound production and reducing fermentation time. For instance, a yield of 133 g/L this compound was achieved in 42 hours, which was 6 hours shorter than fermentation with free bacteria. google.com

Cell Immobilization : Utilizing immobilized cells, often encapsulated in materials like sodium alginate, offers advantages such as shortened fermentation times and the ability to conduct repeated fermentation batches while maintaining high conversion rates. google.com

Table: Bioreactor Fermentation Performance of Gluconobacter oxydans Strains

StrainInitial D-Sorbitol (g/L)L-Sorbose Titer (g/L)Fermentation Time (h)Productivity (g/(L·h))Bioreactor Volume (L)Reference
G. oxydans WSH-0048080 (complete conv.)601.335 nih.govfrontiersin.org
G. oxydans MMC108080 (complete conv.)253.205 nih.govfrontiersin.org
Engineered G. oxydans300298.61Not specifiedNot specified5 nih.gov
G. oxydans (optimized)153.4242.26Not specifiedNot specified0.4 researchgate.net
Immobilized G. oxydansNot specified133423.17Not specified google.com

Adaptive Evolution Techniques for Strain Improvement

Adaptive evolution techniques have emerged as powerful strategies for enhancing the performance of microbial strains involved in this compound biosynthesis. These methods aim to improve desirable traits, such as substrate tolerance, product yield, and productivity, by subjecting microbial populations to specific selective pressures over extended periods.

A notable application of adaptive evolution involves Gluconobacter oxydans, a bacterium critical for the industrial conversion of D-sorbitol to this compound. Studies have successfully employed adaptive evolution to improve the tolerance of G. oxydans to high concentrations of D-sorbitol and elevated temperatures, conditions often encountered in large-scale industrial fermentations nih.govfrontiersin.orgnih.gov. For instance, a microbial microdroplet culture (MMC) system facilitated the rapid adaptive evolution of G. oxydans WSH-004 nih.govfrontiersin.orgnih.gov. This high-throughput approach enabled the selection of evolved strains, such as G. oxydans MMC10, which demonstrated the ability to grow effectively in a medium containing 300 g/L of D-sorbitol at 40°C within 90 days nih.govfrontiersin.org. The this compound productivity of the evolved strain G. oxydans MMC10 significantly increased to 3.20 g/(Lh) when converting 80 g/L D-sorbitol, compared to 1.33 g/(Lh) for the original strain nih.govfrontiersin.org. Comparative genomic analysis of these adaptively evolved strains revealed that genetic alterations primarily occurred in protein translation genes, contributing to their enhanced tolerance nih.govfrontiersin.orgnih.govresearchgate.net. This highlights adaptive evolution as an efficient tool for phenotypic improvement, often leading to genotypic changes that can be further exploited in rational strain engineering nih.govfrontiersin.orgnih.gov.

Table 1: Performance Comparison of Gluconobacter oxydans Strains in this compound Production via Adaptive Evolution

StrainInitial D-Sorbitol Concentration (g/L)Temperature (°C)Fermentation Time (h)L-Sorbose Productivity (g/(Lh))Citation
G. oxydans WSH-004 (Original)8030601.33 nih.govfrontiersin.org
G. oxydans MMC10 (Evolved)8030253.20 nih.govfrontiersin.org
G. oxydans MMC10 (Evolved)30040N/A (grew well)3.13 (in 5L fermenter) nih.govfrontiersin.org

Immobilized Cell Systems in this compound Biotransformation

Immobilized cell systems offer substantial advantages in industrial biotransformation processes, including enhanced cell stability, simplified product recovery, and the potential for continuous or repeated-batch operations, leading to improved productivity and reduced costs researchgate.net. These systems have been extensively applied in the biotransformation of D-sorbitol to this compound.

Gluconobacter oxydans cells have been successfully immobilized using various carrier materials. Sodium alginate is a commonly used matrix due to its biocompatibility and ease of use researchgate.netgoogle.com. Studies have shown that immobilizing G. oxydans in sodium alginate beads can significantly shorten the fermentation time required to achieve a high conversion rate of D-sorbitol to this compound. For example, using sodium alginate as a carrier, immobilized G. oxydans ATCC9937 achieved the same conversion rate in 42 hours, which was 6 hours shorter than free-cell fermentation google.com. Furthermore, these immobilized beads demonstrated excellent reusability, maintaining a sorbitol conversion rate above 80% over six continuous batches google.com.

The combination of sodium alginate with other materials, such as diatomite, has also been explored to optimize carrier properties researchgate.net. Optimal conditions for immobilized G. oxydans WSH-003 using a sodium alginate and diatomite carrier (2.5% w/v sodium alginate, 0.5% w/v diatomite, and 2.0 mm bead diameter) resulted in a fermentation time 1.3 times lower than that of free cells researchgate.net. The immobilized cells exhibited high stability, maintaining activity for over 15 days in a bioreactor and achieving more than 81.0% this compound yield over nine repeated-batch runs researchgate.net. In another instance, the immobilization of an engineered G. oxydans-sldhAB6 strain led to a 33.7% increase in this compound titer after 20 days of semi-continuous fed-batch fermentation, further demonstrating the benefits of immobilization for sustained high-yield production d-nb.infonih.gov. The incorporation of oxygen carriers, such as oleic acid, into the fermentation medium has also been shown to enhance this compound yield with immobilized cells, addressing potential oxygen transfer limitations google.com.

Table 2: Performance of Immobilized Gluconobacter oxydans in this compound Biotransformation

Immobilization Method/StrainFermentation Time (h)L-Sorbose Titer (g/L) / Yield (%)Improvement over Free CellsStability/ReusabilityCitation
Sodium alginate with G. oxydans ATCC993742133 g/L6 hours shorter>80% conversion after 6 batches google.com
G. oxydans-sldhAB6 (Immobilized)24135.0 g/L1.4-fold higher titer, 33.3% shorter timeStable for 20 days (semi-continuous fed-batch) d-nb.infonih.gov
Sodium alginate + diatomite with G. oxydans WSH-003N/A (1.3x lower time)>81.0% yield1.3 times lower fermentation timeMaintained >15 days, >81% yield in 9 runs researchgate.net

Omics Approaches in this compound Related Metabolic Studies

The advent of 'omics' technologies has revolutionized the study of microbial metabolism, providing comprehensive insights into gene expression, protein profiles, and metabolite levels. These approaches are instrumental in understanding and engineering strains for improved this compound production.

Proteomics Analysis for Enzyme Identification and Promoter Screening

Proteomics, the large-scale study of proteins, is a powerful tool for identifying key enzymes and regulatory elements that influence this compound metabolism. In the context of industrial 2-keto-L-gulonic acid (2-KGA) production, where this compound is a crucial intermediate, integrated proteomic and metabolomic analyses have provided significant insights into the microbial community dynamics of Ketogulonicigenium vulgare and Bacillus megaterium co-cultures plos.orgnih.gov. These studies revealed that proteins involved in the this compound pathway, such as sorbose/sorbosone dehydrogenase, were up-regulated in K. vulgare during 2-KGA production, particularly when B. megaterium cell lysis provided essential purine (B94841) substrates plos.orgnih.govplos.org. This highlights the importance of specific enzymes in the this compound metabolic pathway and the synergistic interactions within microbial communities.

Beyond enzyme identification, proteomics has been employed to establish systematic pipelines for screening strong promoters in industrial strains like Gluconobacter oxydans nih.govresearchgate.net. Through this methodology, a novel strong promoter, designated P_B932_2000, was identified in G. oxydans WSH-003 nih.govresearchgate.net. The strength of this promoter was validated by its ability to significantly enhance the expression of D-sorbitol dehydrogenase (sldh), leading to a 12.0% increase in this compound titer and a 33.3% increase in productivity from D-sorbitol nih.gov. This demonstrates the utility of proteomics-guided promoter screening for optimizing gene expression and improving bioproduction yields.

Table 3: Impact of Proteomics-Identified Promoters on this compound Production

PromoterStrainGene OverexpressedEffect on L-Sorbose TiterEffect on L-Sorbose ProductivityCitation
P_B932_2000G. oxydans WSH-003D-sorbitol dehydrogenase (sldh)+12.0%+33.3% nih.gov

Comparative Genomic Analysis in Strain Engineering

Comparative genomic analysis involves comparing the complete genome sequences of different strains to identify genetic variations that correlate with desired phenotypic traits. This approach is invaluable for understanding the genetic basis of this compound metabolism and for guiding rational strain engineering efforts.

In the context of adaptive evolution, comparative genomic analysis of Gluconobacter oxydans strains that developed enhanced D-sorbitol tolerance and this compound productivity revealed that genetic changes primarily occurred in protein translation genes nih.govfrontiersin.orgnih.govresearchgate.net. These findings provide a molecular basis for the observed phenotypic improvements and can inform targeted genetic modifications for further strain optimization nih.govfrontiersin.org.

Beyond Gluconobacter, comparative genomics has shed light on this compound metabolism in other bacterial species. For example, comparative genomic studies of Escherichia coli strains, including the probiotic strain Nissle 1917, have identified the presence or absence of specific operons related to this compound metabolism mdpi.comresearchgate.net. The sorEMABFDC operon, which is involved in this compound metabolism, was found in some E. coli strains but not in others, such as E. coli K-12 mdpi.comresearchgate.net. Such genomic differences directly influence the metabolic capabilities of different strains to utilize this compound as a carbon source, providing crucial information for metabolic engineering strategies.

Genome-Scale Metabolic Network Reconstruction for Macrophage Activation Studies

Genome-scale metabolic models (GSMMs) are comprehensive computational representations of an organism's entire metabolic network, encompassing all known metabolic reactions, enzymes, and transporters. These models enable the simulation of metabolic fluxes and the prediction of phenotypic behaviors under various environmental conditions elifesciences.orgasm.org.

While GSMMs are widely applied in metabolic engineering and systems biology to optimize production pathways or understand microbial physiology, their direct application in this compound related macrophage activation studies is a specialized and less commonly documented area. However, this compound has been identified as a secreted compound in certain metabolic modeling contexts, such as in studies of plant rhizobiomes elifesciences.org. In these studies, this compound was found to be overrepresented in "healthy" pathways and has been shown to inhibit the growth of specific fungal pathogens elifesciences.org. This suggests a potential role for this compound in mediating host-microbe interactions that could indirectly influence immune responses, although direct investigations linking this compound, GSMMs, and macrophage activation are not broadly reported in the provided literature.

More generally, GSMMs have been reconstructed for various microorganisms that interact with this compound. For instance, a GSMM for Candida albicans identified the enzyme sorbose reductase, which facilitates the interconversion of this compound and D-sorbitol, allowing C. albicans to utilize this compound as a carbon source nih.gov. Similarly, the GSMM for the probiotic Escherichia coli strain Nissle 1917 includes specific transport and intracellular reactions associated with the sorEMABFDC operon, demonstrating its metabolic capacity for this compound utilization mdpi.com. These models provide a systems-level understanding of this compound metabolism and its integration into broader cellular networks, offering a foundation upon which future studies could explore its potential impact on host immune cells, including macrophages, if specific metabolic links are elucidated.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of L-(-)-Sorbose critical for experimental design, and how do they influence laboratory protocols?

  • Answer: this compound (CAS 87-79-6) is a monosaccharide with 100% purity in laboratory-grade preparations . Key properties include its solubility in water (approximately 620 g/L at 20°C), stability under standard storage conditions (room temperature, inert atmosphere), and optical rotation ([α]D = -43° in water). These properties dictate protocols for dissolution kinetics in culture media, compatibility with sterilization methods (e.g., autoclaving), and storage requirements to prevent caramelization. Researchers should validate solubility and stability under specific experimental conditions, as aggregation or degradation could skew metabolic assays.

Q. How can researchers verify the purity and structural integrity of this compound in experimental preparations?

  • Answer: High-performance liquid chromatography (HPLC) with refractive index detection is standard for quantifying purity. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H NMR at 500 MHz) confirms structural integrity by identifying characteristic peaks for the sorbose ring (δ 3.5–4.2 ppm for hydroxylated carbons). Polarimetry can further validate optical purity . For microbial studies, pre-experiment growth assays using reference strains (e.g., Rhodotorula minuta) with known sorbose assimilation capacity can serve as a functional purity check .

Advanced Research Questions

Q. How do microbial assimilation patterns of this compound inform its metabolic role, and what experimental designs can elucidate strain-specific discrepancies?

  • Answer: Microbial assimilation varies significantly; for example, Rhodotorula minuta assimilates sorbose, while Cystobasidium fimetarium does not . To investigate this, researchers can:

  • Design comparative genomic analyses to identify sorbose transporter genes (e.g., SOR1 homologs) in assimilating vs. non-assimilating strains.
  • Use knockout mutants to test the necessity of specific enzymes (e.g., sorbose reductase) in metabolic pathways.
  • Employ 13^{13}C-labeled sorbose in tracer studies to map carbon flux in assimilating species.
    • Methodological Tip: Pair phenotypic assays (e.g., Biolog MicroPlates) with transcriptomics to link assimilation capacity to gene expression profiles .

Q. What methodological approaches resolve contradictions in reported biological activity of this compound across studies?

  • Answer: Contradictions often arise from variability in microbial strains, growth conditions, or sorbose preparation. To address this:

  • Standardize experimental variables : Use defined media (e.g., Yeast Nitrogen Base) and reference strains from repositories like the CBS-KNAW collection.
  • Conduct meta-analyses : Systematically compare studies using PRISMA guidelines to identify confounding factors (e.g., pH, temperature) .
  • Validate via replication : Cross-test sorbose activity in multiple model systems (e.g., Saccharomyces cerevisiae mutants vs. wild-type strains) .

Q. How can this compound be utilized as a tool to study carbon catabolite repression (CCR) in microbial systems?

  • Answer: Sorbose is a non-fermentable carbon source in many fungi, making it ideal for studying CCR. Researchers can:

  • Monitor transcriptional regulation : Use qPCR or RNA-seq to assess repression of hexose transporters (e.g., HXT genes) in the presence of sorbose vs. glucose.
  • Engineer reporter strains : Fuse promoters of CCR-sensitive genes (e.g., SUC2) to fluorescent markers and quantify expression under sorbose/glucose dual-carbon conditions.
  • Apply chemostat cultures : Control carbon source ratios to dissect competitive substrate utilization .

Methodological Considerations

  • Data Contradiction Analysis : When reconciling divergent results, employ sensitivity analyses to isolate variables (e.g., sorbose concentration gradients, temperature effects). Use tools like ANOVA with post-hoc tests to quantify interaction effects .
  • Literature Review : Prioritize studies that specify strain identifiers (e.g., ATCC numbers) and growth conditions. Cross-reference with databases like BRENDA for enzyme kinetics data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.